7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the class of benzoxazines. This compound has drawn attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties. The structural formula of this compound is represented as CHNO, indicating the presence of a methoxy group and a dihydrobenzoxazine core.
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is classified as a benzoxazine derivative. Benzoxazines are known for their diverse applications in pharmaceuticals and material science due to their unique chemical properties. This specific compound is often investigated for its potential therapeutic effects, particularly in cancer treatment .
The synthesis of 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves several key steps:
The synthesis may yield various derivatives depending on the substituents used on the aromatic rings. For instance, using different bromoacetophenones can lead to variations in the final product's biological activity and physical properties .
The molecular structure of 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine features a fused benzene and oxazine ring system with a methoxy substituent at the 7-position. The compound's structure contributes to its chemical reactivity and biological activity.
The compound can participate in various chemical reactions typical for benzoxazines, including:
The reaction conditions often involve solvents such as methanol or dichloromethane and may require catalysts like palladium or Lewis acids to facilitate the transformations .
The mechanism of action for 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine primarily revolves around its interactions with biological targets in cancer cells. It is hypothesized that this compound may exert anti-proliferative effects by inducing apoptosis or inhibiting cell cycle progression.
Research indicates that derivatives of benzoxazines show promise in targeting hypoxic tumor environments, enhancing their efficacy against certain types of cancer cells .
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is primarily explored for its potential applications in:
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 93735-22-9) is a key synthetic intermediate for antitumor agents and tubulin inhibitors. This heterocyclic compound features a benzoxazine core with a methoxy substituent at the 7-position, existing as a red-brown to brown liquid at room temperature (bp: not documented) with a purity of ≥95% [1] [3] [5]. Its structural versatility enables diverse functionalization, driving innovations in synthetic chemistry discussed below.
A highly efficient one-pot synthesis combines catalytic hydrogenation and reductive amination to construct the dihydrobenzoxazine scaffold. Starting from 5-methoxy-2-nitrophenol, alkylation with 2-bromoacetophenones yields nitro intermediates (73–90% yield). Subsequent Pd/C-catalyzed hydrogenation reduces the nitro group and triggers intramolecular reductive amination, furnishing 3,4-dihydro-2H-1,4-benzoxazines in a single operation. This cascade approach eliminates intermediate isolation, improving overall yields (e.g., 9a–c isolated at 75–85% purity) and reducing processing time by ~40% compared to stepwise methods [7]. The reaction’s success hinges on precise stoichiometry (1:1.05 molar ratio of nitro-precursor to ketone) and 10% Pd/C loading at 50 psi H₂.
Table 1: One-Pot Synthesis of Benzoxazine Derivatives via Hydrogenation-Reductive Amination
Starting Nitrophenol | Bromoacetophenone | Product | Yield (%) | Purity (%) |
---|---|---|---|---|
5-Methoxy-2-nitrophenol | 2-Bromo-4’-methoxyacetophenone | 9a | 82 | 95 |
5-Methoxy-2-nitrophenol | 2-Bromo-4’-fluoroacetophenone | 9b | 78 | 93 |
5-Methoxy-2-nitrophenol | 2-Bromo-4’-methylacetophenone | 9c | 85 | 96 |
Buchwald–Hartwig amination enables selective C4-arylation of the benzoxazine nitrogen. Treating 7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine with substituted bromobenzenes under Pd₂(dba)₃/XPhos catalysis yields 4-aryl-3,4-dihydro-2H-1,4-benzoxazines. Key optimizations include:
This method accommodates electron-donating (e.g., p-OMe, p-NMe₂) and electron-withdrawing (e.g., p-F, m-CF₃) aryl groups, yielding 5a–e and 11a–g derivatives in 23–82% yields [7]. N-Methylated analogues (e.g., 5g) are accessible via subsequent alkylation.
Critical parameters for maximizing one-pot reaction efficiency include:
These optimizations push isolated yields to >85% for gram-scale syntheses, with HPLC purity ≥95% [7]. Impurities include over-reduced tetrahydro derivatives (<3%) and dimeric species (<2%), removable via silica gel chromatography.
Table 2: Impact of Reaction Parameters on One-Pot Synthesis Yield
Parameter | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Pd/C Loading | 15 wt% | 10 wt% | +8% (reduced cost) |
Solvent | Anhydrous MeOH | MeOH/H₂O (9:1) | +12% |
Additive | None | AcOH (0.5 equiv) | +15% |
Reaction Temperature | 60°C (uniform) | 25°C → 60°C (staged) | +9% (purity +5%) |
Recent advances prioritize sustainability:
These approaches align with green chemistry principles, reducing waste and energy use while maintaining scalability for industrial applications.
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: